Tri(methyl) Phosphite-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

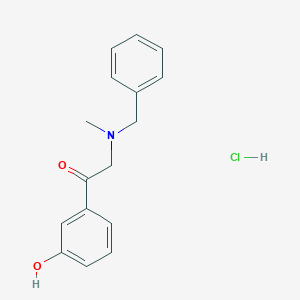

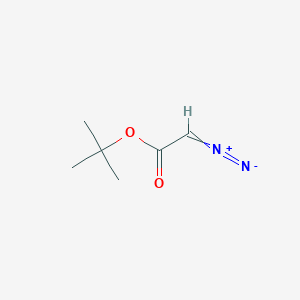

Tri(methyl) Phosphite-d9 is an organophosphorus compound. It is commonly used as a polymerization catalyst, coating additive, and as an intermediate in the synthesis of flame retardants. Additionally, it is also used as an activating reagent in amide formation .

Synthesis Analysis

Trimethyl phosphite can be used as a ligand in the synthesis of allyliridium phosphite complexes by direct reaction with allyliridium 1,5-cyclooctadiene complex . It can also be obtained by methanolysis of phosphorus trichloride, in the presence of a proton accepting base .Molecular Structure Analysis

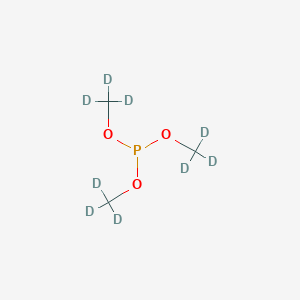

The molecule features a pyramidal phosphorus (III) center bound to three methoxy groups . The molecular formula is C3D9O3P .Chemical Reactions Analysis

Trimethyl phosphite is susceptible to oxidation to trimethyl phosphate . It reacts with a catalytic amount of methyl iodide in the Arbuzov reaction to give dimethyl methylphosphonate . As a ligand, trimethyl phosphite has a smaller cone angle and better acceptor properties relative to trimethylphosphine .Physical And Chemical Properties Analysis

Trimethyl phosphite is a colorless liquid with a distinctive, pungent odor . It has a molecular weight of 124.0755 . The boiling point is 111-112 °C, and the melting point is -78 °C . The density is 1.052 g/mL at 25 °C .Safety And Hazards

Direcciones Futuras

Trimethyl phosphite is extensively used as a lubricant additive where Fe (III) surfaces were found to be the most reactive for film formation . The surface chemistry of trimethyl phosphite on oxidized iron in ultrahigh vacuum has been correlated with the tribological behavior . Future research could focus on exploring its potential applications in other areas.

Propiedades

IUPAC Name |

tris(trideuteriomethyl) phosphite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTQBVOFDCPGCX-GQALSZNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480289 |

Source

|

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri(methyl) Phosphite-d9 | |

CAS RN |

96201-07-9 |

Source

|

| Record name | Tri(methyl) Phosphite-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)

![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B29173.png)

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)